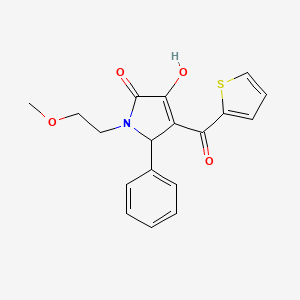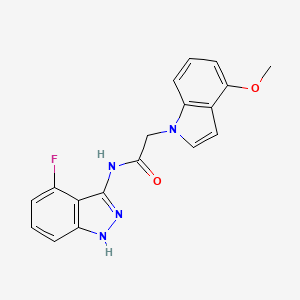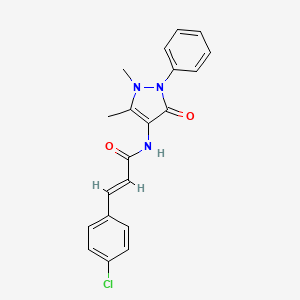
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a combination of indole, thiazole, and pyridine moieties. These structural components are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The pyridine and thiazole rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
反応の種類
1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボキサミドは、次のものなど、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化でき、対応する酸化物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して実施でき、特定の官能基を還元された形に変換します。
置換: 親電子求核置換反応は、特にピリジン環とチアゾール環で、ハロゲンまたは求核試薬などの試薬を使用して起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロゲン(例:Br₂、Cl₂)、求核試薬(例:NH₃、OH⁻)
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物またはケトンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボキサミドは、科学研究で幅広い用途があります。
化学: より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。
生物学: さまざまな生物学的経路で生化学的プローブまたは阻害剤としての可能性について調査されています。
医学: 抗炎症、抗菌、抗がん活性など、潜在的な治療的特性について探求されています。
産業: 有機半導体や発光ダイオード(LED)などの高度な材料の開発に利用されています。
作用機序
1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物のインドール、チアゾール、およびピリジン部分は、さまざまな酵素や受容体に結合して、その活性を調節できます。たとえば、特定のキナーゼやプロテアーゼを阻害し、細胞シグナル伝達や機能に下流の影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボン酸メチル
- 1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボン酸
- 1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボキサルデヒド
独自性
類似の化合物と比較して、1-メチル-N-(4-(ピリジン-2-イル)チアゾール-2-イル)-1H-インドール-3-カルボキサミドは、独自の化学的および生物学的特性を与える特定の官能基の組み合わせによってユニークです。特に、そのカルボキサミド基は、生物学的標的との特異的な相互作用を可能にし、医薬品化学研究に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxylate
- 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxylic acid
- 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxaldehyde
Uniqueness
Compared to similar compounds, 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C18H14N4OS |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-22-10-13(12-6-2-3-8-16(12)22)17(23)21-18-20-15(11-24-18)14-7-4-5-9-19-14/h2-11H,1H3,(H,20,21,23) |
InChIキー |
BNDVDNLANORPOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B12163625.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12163639.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12163661.png)


![6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 3-cyclopentyl-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-7,8-dimethyl-](/img/structure/B12163678.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163686.png)
![ethyl 1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163691.png)
![({5-[(2-tert-butyl-5-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12163692.png)
![tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163693.png)

![N-benzyl-N-methyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12163700.png)
